3-(4-Chlorophenoxy)2-methyl-1-propene
Description
3-(4-Chlorophenoxy)-2-methyl-1-propene is an organochlorine compound characterized by a propenyl backbone substituted with a methyl group at position 2 and a 4-chlorophenoxy group at position 3. Its molecular formula is C₁₀H₁₁ClO, with a molecular weight of 182.65 g/mol. Structurally, it features a chloro-substituted phenoxy moiety attached to a methylated allyl chain (CH₂=C(CH₃)-O-C₆H₄-Cl), which imparts distinct electronic and steric properties.
Its methyl group may enhance steric hindrance, influencing reactivity and interaction with biological targets.
Properties
Molecular Formula |
C10H11ClO |
|---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
1-chloro-4-(2-methylprop-2-enoxy)benzene |
InChI |
InChI=1S/C10H11ClO/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6H,1,7H2,2H3 |
InChI Key |
JNUJBVYAMFYTME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(4-Chlorophenoxy)-2-methyl-1-propene with structurally related compounds, emphasizing differences in substituents, molecular properties, and applications:
Key Comparative Insights:
In contrast, the 4-methoxy group in the analog from is electron-donating, which may reduce oxidative stability but improve solubility .
Molecular Weight and Complexity :
- Compound 23 () has a significantly higher molecular weight (441.30 g/mol) due to its benzimidazole core and additional substituents. This complexity likely confers specificity in pharmacological interactions, whereas the simpler propenyl derivatives may serve as intermediates or broad-spectrum agents .
Applications: Chlorophenoxy derivatives are commonly linked to herbicidal activity (e.g., mimicking auxin-like growth regulators). The methoxy analog in , however, may prioritize pharmaceutical uses due to its enhanced solubility and reduced toxicity .
Agrochemical Potential:
Chlorophenoxy compounds are historically significant in herbicide development (e.g., 2,4-D). The target compound’s structure aligns with motifs known to disrupt plant hormone pathways, suggesting utility as a herbicide precursor. Its methyl group could mitigate volatility, enhancing field persistence.
Pharmaceutical Relevance:
This suggests that chlorophenoxy groups, when integrated into complex scaffolds, can enhance binding affinity to biological targets .
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